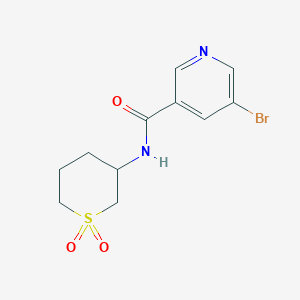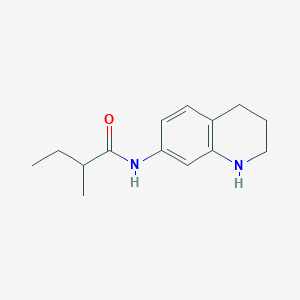
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide, also known as BDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDT is a heterocyclic compound that contains a pyridine ring and a dioxothiane ring.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In infectious disease research, this compound has been shown to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In infectious disease research, this compound has been shown to inhibit bacterial growth and biofilm formation, leading to the suppression of bacterial infections. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammatory responses.
Advantages and Limitations for Lab Experiments
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in common organic solvents. This compound can be easily synthesized in large quantities and can be used as a versatile building block for the preparation of various heterocyclic compounds. However, this compound has some limitations for lab experiments, such as its low water solubility, which may limit its applications in aqueous systems. Additionally, this compound may exhibit some toxicity and side effects in certain cell lines or animal models, which should be carefully evaluated before use.
Future Directions
There are several future directions for the research on 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide. In medicinal chemistry, this compound can be further optimized to improve its potency, selectivity, and pharmacokinetic properties for the treatment of various diseases. In material science, this compound can be used as a building block for the synthesis of novel functional materials with unique properties and applications. In organic synthesis, this compound can be used as a versatile reagent for the preparation of various heterocyclic compounds with diverse structures and functions. Overall, this compound has great potential for various scientific research applications and is expected to attract more attention in the future.
Synthesis Methods
The synthesis of 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 3-bromo-1,1-dioxothiane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been identified as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, this compound has been used as a building block for the synthesis of functional materials, such as organic semiconductors, liquid crystals, and dendrimers. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various heterocyclic compounds.
properties
IUPAC Name |
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c12-9-4-8(5-13-6-9)11(15)14-10-2-1-3-18(16,17)7-10/h4-6,10H,1-3,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIJNHVLVKATQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)

![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-piperidin-4-yloxyethanone](/img/structure/B7577626.png)
![7-(5-bromothiophen-2-yl)sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7577632.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)



![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)

![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)